Chroman-4-amine

Vue d'ensemble

Description

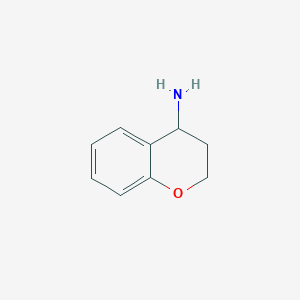

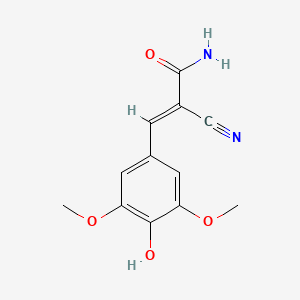

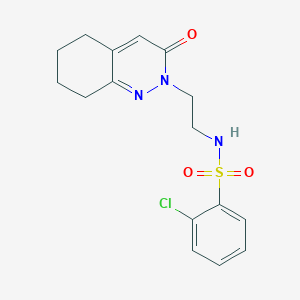

Chroman-4-amine, also known as 4-chromanamine, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The compound is colorless to white to yellow solid or liquid .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . The chroman-4-one framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis

The molecular formula of Chroman-4-amine is C9H11NO . The average mass is 149.190 Da and the monoisotopic mass is 149.084061 Da .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

Chroman-4-amine has a molecular weight of 149.19 . It is a colorless to white to yellow solid or liquid . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry: Building Block for Therapeutic Compounds

Chroman-4-amine serves as a crucial structural entity in medicinal chemistry. It is a major building block for synthesizing a wide array of medicinal compounds due to its oxygen-containing heterocyclic framework . Researchers have focused on improving the synthesis methodologies for derivatives of Chroman-4-amine, which exhibit remarkable biological and pharmaceutical activities .

Pharmacological Activities: Versatile Therapeutic Scaffold

The compound has been identified as a versatile scaffold that exhibits a wide range of pharmacological activities. These include anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activities .

Synthetic Methodologies: Advancements in Preparation

Significant research has been dedicated to advancing the synthetic methodologies for preparing Chroman-4-amine derivatives. The focus has been on developing more effective and cost-efficient methods to synthesize these compounds, which are crucial for the chemistry community .

Biological Activities: Broad Spectrum of Effects

Chroman-4-amine derivatives are known to have a broad spectrum of biological activities. These activities span across various domains such as antibacterial, antioxidant, SIRT2 inhibitors, anti-HIV, and estrogenic properties .

Cosmetic Applications: Skin and Hair Care

Derivatives of Chroman-4-amine are used as active compounds in cosmetic preparations. They are utilized for the care, improvement, and refreshment of the texture of skin and hair. Additionally, they are employed in the treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes .

Inflammation-Related Diseases: Therapeutic Role

Chroman-4-amine plays a significant role in the pathological mechanism of various inflammation-related diseases. These include cancer, Alzheimer’s disease, diabetes, atherosclerosis, and cardiovascular disorders. Its derivatives are used due to their localized protective reaction to infection or injury .

Drug Designing and Development: A Critical Template

The compound is considered an important template in drug designing and development. Its structural versatility allows for the isolation, designing, and synthesis of novel lead compounds, which are pivotal in the discovery of new therapeutic agents .

Natural Compound Synthesis: Importance in Polyphenols

Chroman-4-amine is a key moiety existing in natural compounds, particularly polyphenols. Its structure is essential for the synthesis of natural analogs that show various biological activities, thus contributing to the field of natural product chemistry .

Mécanisme D'action

Target of Action

Chroman-4-amine, also known as Chroman-4-ylamine, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . .

Mode of Action

It’s known that chroman-4-amine derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond in Chroman-4-amine between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Biochemical Pathways

Chroman-4-amine derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Chroman-4-amine derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity . This suggests that the molecular and cellular effects of Chroman-4-amine’s action are diverse and depend on the specific derivative and biological context.

Safety and Hazards

Orientations Futures

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOFMNJNNXWKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940312 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-4-amine | |

CAS RN |

188198-38-1, 53981-38-7 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2768681.png)

![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2768689.png)

![2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![O-[(2,2-dichloro-3-{[(diphenylphosphorothioyl)oxy]methyl}cyclopropyl)methyl] diphenylphosphinothioate](/img/structure/B2768700.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)